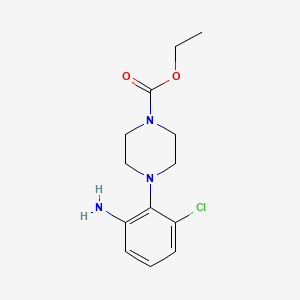

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with an ethyl ester group and a 2-amino-6-chlorophenyl group, making it a versatile molecule for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-amino-6-chlorophenylamine and piperazine.

Formation of Intermediate: The 2-amino-6-chlorophenylamine is reacted with ethyl chloroformate to form an intermediate, ethyl 2-amino-6-chlorophenylcarbamate.

Cyclization: The intermediate is then reacted with piperazine under basic conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.

Applications De Recherche Scientifique

Neuropharmacology

Recent studies have indicated that compounds related to ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate exhibit neuroprotective properties. For instance, research utilizing high-throughput screening methods identified several derivatives that demonstrated efficacy in protecting neuronal cells from ischemic damage. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have evaluated its effects on various cancer cell lines, demonstrating significant antiproliferative activity. For example, derivatives of this compound were tested against lung cancer (A549) and breast cancer (MCF-7) cell lines, showing IC50 values comparable to established chemotherapeutic agents . These findings suggest that this compound could serve as a lead compound in developing new anticancer therapies.

Antioxidant Properties

Research has also highlighted the antioxidant potential of this compound. By employing various assays, including the DPPH discoloration method, it was found to effectively scavenge free radicals, thus providing cellular protection against oxidative stress. This property is particularly relevant in conditions associated with chronic inflammation and aging .

Data Summary Table

Case Study 1: Neuroprotection in Ischemia

A study conducted on primary cortical neurons demonstrated that derivatives of this compound significantly reduced neuronal death during oxygen-glucose deprivation. The results indicated that these compounds could be further developed for therapeutic use in stroke management .

Case Study 2: Anticancer Efficacy

In a series of experiments assessing the anticancer properties of the compound, researchers found that specific modifications to the piperazine ring enhanced cytotoxicity against breast cancer cells. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts aimed at improving efficacy while minimizing side effects .

Mécanisme D'action

The mechanism of action of Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-(2-amino-6-bromophenyl)piperazine-1-carboxylate

- Ethyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate

- Ethyl 4-(2-amino-6-methylphenyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a valuable intermediate for the synthesis of other derivatives with potential biological activities.

Activité Biologique

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a carboxylate group and a chlorinated phenyl moiety. Its molecular formula is C₁₄H₁₈ClN₃O₂, with a molecular weight of approximately 285.73 g/mol. The presence of the chlorinated phenyl group enhances its biological activity, making it a candidate for various therapeutic applications.

Antiviral Activity

Research has indicated that this compound exhibits promising antiviral properties. Studies have shown its effectiveness against viruses such as the Newcastle disease virus, with activity comparable to established antiviral agents like Ribavirin. The compound's mechanism appears to involve the inhibition of viral replication, likely through interference with viral polymerases or other essential enzymes.

Antibacterial Activity

The compound has also demonstrated antibacterial activity. In vitro studies reveal that it exhibits moderate antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 8 to 32 µg/mL, suggesting potential as an antibiotic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Bruton's Tyrosine Kinase Inhibition : The compound has been identified as an inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling pathways, which may have implications for treating certain cancers and autoimmune disorders.

- Antichlamydial Activity : Some derivatives based on similar structures have shown selective activity against Chlamydia species, indicating that modifications to the piperazine structure can enhance targeting specific pathogens .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(2-amino-pyrimidin-4-yl)piperazine-1-carboxylate | C₁₄H₁₈N₄O₂ | Lacks chlorine substitution; potential similar activity |

| 4-(piperazin-1-yl)pyrimidine | C₁₂H₁₅N₃ | More basic structure; absence of carboxylic acid functionality |

| 2-amino-6-chloropyrimidine | C₇H₈ClN₃ | Simplified structure; lacks piperazine moiety |

This table illustrates how variations in chemical structure impact the biological activity and therapeutic potential of compounds within this class.

Case Study: Antiviral Efficacy

In a recent study, this compound was tested against multiple viral strains. The results indicated that at concentrations as low as 10 µg/mL, the compound significantly reduced viral load in infected cell cultures. Further investigations are needed to explore its efficacy in vivo and determine optimal dosing regimens.

Case Study: Antibacterial Evaluation

Another study evaluated the antibacterial properties of this compound against clinical isolates of S. aureus. The findings revealed that modifications to the piperazine ring could enhance potency against resistant strains, suggesting a pathway for developing new antibiotics tailored to combat antibiotic resistance .

Propriétés

IUPAC Name |

ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-2-19-13(18)17-8-6-16(7-9-17)12-10(14)4-3-5-11(12)15/h3-5H,2,6-9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIGEZUXWBETSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.